Highest h5-HT1B Binding Affinity Among Chain-Shortened Propranolol Analogs
N-methyl-2-naphthalen-1-yloxyethanamine (compound 11) exhibits a Ki of 26 nM at human 5-HT1B receptors, representing a >380-fold improvement over the parent compound (±)-propranolol (Ki >10,000 nM) [1]. Within the series of 2-(1-naphthyloxy)ethylamines, compound 11 demonstrates superior affinity compared to the primary amine (compound 10, Ki=100 nM), the N-ethyl analog (compound 12, Ki=66 nM), the N-propyl analog (compound 14, Ki=200 nM), and the N,N-dimethyl analog (compound 16, Ki=94 nM) [1]. No other compound in the series achieved a Ki below 60 nM, establishing compound 11 as the most potent h5-HT1B ligand in the class [1].
| Evidence Dimension | h5-HT1B receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 26 nM (compound 11) |
| Comparator Or Baseline | (±)-Propranolol: Ki >10,000 nM; Primary amine (10): Ki=100 nM; N-Ethyl (12): Ki=66 nM; N-Propyl (14): Ki=200 nM; N,N-Dimethyl (16): Ki=94 nM |
| Quantified Difference | >380-fold higher affinity vs. propranolol; 2.5–3.8-fold higher vs. other secondary amines; 3.6-fold higher vs. dimethyl analog |
| Conditions | [3H]5-HT radioligand binding assay using membranes from cells stably expressing human 5-HT1B (h5-HT1Dβ) receptors [1] |
Why This Matters
For procurement focused on SAR tool libraries or receptor-binding reference standards, compound 11 offers the highest measurable h5-HT1B engagement among all chain-shortened propranolol derivatives, ensuring maximal signal window in competitive binding experiments.
- [1] Ismaiel AM, Dukat M, Law H, et al. 2-(1-Naphthyloxy)ethylamines with enhanced affinity for human 5-HT1D beta (h5-HT1B) serotonin receptors. J Med Chem. 1997;40(26):4415-4419. doi:10.1021/jm970507t View Source
